2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-3-24(4-2)17(26)12-28-21-23-19-18(15-6-5-7-16(15)29-19)20(27)25(21)14-10-8-13(22)9-11-14/h8-11H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAPVNLPBVQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thieno[2,3-d]pyrimidine Core
The synthesis begins with the formation of the bicyclic thieno[2,3-d]pyrimidine scaffold. A pivotal starting material is 2-amino-3-cyanocyclopenta[b]thiophene (1) , which undergoes cyclization upon treatment with triethyl orthoformate in acetic anhydride to yield 1-imino-8-aminocyclopenta[b]thieno[2,3-d]pyrimidine (2) . The reaction proceeds via formamide intermediate formation, followed by intramolecular cyclization under reflux conditions. Hydrazine hydrate in ethanol further facilitates ring closure to generate the pyrimidine nucleus (3) . This step is critical for establishing the fused heterocyclic system, with yields exceeding 70% under optimized conditions .
Key analytical data for intermediate (3) include a distinct IR absorption at 1680 cm⁻¹ (C=O stretch) and 1H NMR resonances at δ 2.45–2.85 ppm (cyclopentane protons) and δ 7.25–7.45 ppm (thiophene aromatic protons) .
Sulfanylation at the 2-Position
Incorporation of the sulfanyl (-S-) group at the 2-position of the pyrimidine ring is accomplished via a radical-mediated thiol-ene reaction. Building on methodologies from visible light-driven thiyl radical additions , intermediate (4) is reacted with 4-chlorobenzenethiol (5) in acetonitrile under photocatalytic conditions using eosin Y as a catalyst. Air is bubbled through the reaction mixture to promote oxidative coupling, yielding 2-[(4-chlorophenyl)sulfanyl]-3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidine (6) .
This step exhibits moderate stereoselectivity, with Z-configuration predominating (85:15 Z:E ratio) due to steric hindrance during radical recombination . Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial arrangement of substituents.
Synthesis of the N,N-Diethylacetamide Side Chain
The acetamide side chain is prepared separately via nucleophilic acyl substitution. Chloroacetyl chloride (7) is reacted with diethylamine in dichloromethane at 0–5°C to prevent N-overacylation. The resultant N,N-diethylchloroacetamide (8) is isolated in 90% yield and characterized by a singlet at δ 3.45 ppm (CH₂Cl) in the 1H NMR spectrum .
Coupling of the Sulfanyl Intermediate with the Acetamide Side Chain
The final step involves coupling (6) with (8) via a nucleophilic aromatic substitution. In the presence of potassium carbonate as a base, the sulfanyl group in (6) displaces the chloride in (8) , forming the target compound (9) . The reaction is conducted in dimethylformamide (DMF) at 60°C for 6 hours, achieving a 68% yield after column purification .
Analytical Validation
-
IR (KBr): 3308 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1095 cm⁻¹ (C-S).
-
1H NMR (400 MHz, CDCl₃): δ 1.15 (t, 6H, NCH₂CH₃), δ 2.50–2.90 (m, 4H, cyclopentane), δ 3.65 (s, 2H, SCH₂CO), δ 7.30–7.50 (m, 4H, Ar-H).
-
MS (ESI): m/z 541.2 [M+H]⁺.
Optimization and Scalability Considerations
Critical parameters influencing yield include:
-
Temperature Control: Excessive heat during cyclization promotes side reactions such as O-alkylation .
-
Catalyst Loading: Eosin Y at 2 mol% optimizes thiyl radical generation without over-oxidation .
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfanyl group during coupling .
Comparative Analysis of Alternative Routes
Alternative methodologies evaluated include:
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development. Studies have indicated that thioxopyrimidine derivatives, which include similar structural motifs to our compound, demonstrate significant antioxidant , anti-inflammatory , and antimicrobial properties. For instance:
- Antioxidant Activity : Compounds with thioxopyrimidine structures have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage.
- Anti-inflammatory Effects : Research has indicated that thioxopyrimidines can inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
- Antimicrobial Properties : The presence of sulfur and nitrogen in the structure enhances its interaction with microbial enzymes, potentially leading to effective antimicrobial agents against resistant strains of bacteria .
Synthetic Chemistry Applications
In synthetic chemistry, compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide are utilized as intermediates in the synthesis of more complex molecules. The unique structural features allow for:
- Synthesis of Heterocycles : The compound's structure can facilitate the formation of various heterocyclic compounds through cyclization reactions. This is particularly useful in creating new pharmaceuticals and agrochemicals .
- Reactivity in Organic Transformations : The presence of functional groups such as the sulfanyl moiety allows for diverse chemical transformations. It can participate in nucleophilic substitutions or additions that are valuable in constructing complex organic frameworks.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds with similar structures:
| Study | Findings |
|---|---|
| PMC7088342 | Discussed the synthesis and biological properties of thioxopyrimidines showing antioxidant and anti-inflammatory activities. |
| PMC3152104 | Reported on the utility of chlorophenyl derivatives in synthetic pathways leading to oxazoles and imidazoles. |
| PMC6272347 | Focused on synthesizing new thienyl derivatives with promising biological activities including antimicrobial effects. |
These studies collectively reinforce the idea that compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide could serve as valuable scaffolds in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Acetamide Nitrogen :
- The N,N-diethyl group in the target compound enhances lipophilicity compared to analogs with aryl substitutions (e.g., N-(2,5-dimethylphenyl) in ). This may improve membrane permeability but reduce aqueous solubility.
- N-Alkyl vs. N-Aryl : Compounds with N-aryl groups (e.g., ) exhibit higher molecular symmetry but may face metabolic stability challenges due to aromatic hydroxylation .
Phenyl Ring Modifications :
- The 4-chlorophenyl group is conserved in most analogs (except ), suggesting its critical role in target binding. Replacement with unsubstituted phenyl (as in ) likely diminishes bioactivity due to reduced electron-withdrawing effects.
Fused Ring Variations: describes a thieno[3,2-d]pyrimidinone core (vs. [2,3-d] in the target compound).
Critical Differences :
- The N,N-diethylacetamide side chain in the target compound requires ethylation of the acetamide nitrogen, which may involve additional steps (e.g., alkylation with ethyl bromide) compared to aryl-substituted analogs.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide is a synthetic derivative that exhibits potential biological activities. Its complex structure suggests various mechanisms of action that can be explored for therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases.
Molecular Characteristics
- Molecular Formula : C21H22ClN3O3S2
- Molecular Weight : 464 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-{[3-(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]}acetamide
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Properties : Preliminary studies indicate that the compound has potential anticancer activity. For instance, it has been screened against various cancer cell lines with promising results in inhibiting cell proliferation.
- Cholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The presence of a chlorophenyl group appears to enhance this activity.
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), suggesting that this compound may exhibit similar mechanisms.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine enhances inhibitory effects on cholinesterases while maintaining low cytotoxicity levels.
The proposed mechanism involves:
- Enzyme Binding : The compound likely binds to active sites on AChE and BChE, inhibiting their activity and leading to increased levels of acetylcholine in synaptic clefts.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide, and what critical parameters influence yield and purity?
- The synthesis typically involves multi-step procedures:
Formation of the thieno[2,3-d]pyrimidinone core via cyclocondensation of thiourea derivatives with cyclopentanone intermediates under reflux conditions (e.g., ethanol, 80°C) .
Introduction of the 4-chlorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like AlCl₃ .
Sulfanyl-acetamide coupling using carbodiimide-based coupling agents (e.g., DCC) in dimethylformamide (DMF) at room temperature .
- Critical parameters include reaction temperature control (±2°C), solvent purity, and intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H and ¹³C NMR verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, cyclopenta-thienopyrimidine carbons at δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC-PDA:
- Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the sulfanyl-acetamide coupling step to mitigate low yields in scale-up synthesis?
- Methodology:
- Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between DMF volume, DCC equivalents, and reaction time .
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers for coupling intermediates, guiding solvent selection (e.g., DMF vs. THF) .
- Validation:
- Compare predicted vs. experimental yields using ANOVA (p < 0.05) to validate model accuracy .
Q. How can contradictory data regarding this compound’s biological activity (e.g., IC₅₀ variability across assays) be resolved?
- Approach:
Assay Standardization:
- Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Solubility Analysis:
- Pre-screen solubility in DMSO/PBS mixtures via dynamic light scattering (DLS) to ensure compound stability in biological buffers .
Target Engagement Studies:
- Confirm binding to intended targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology:
Core Modifications:
- Synthesize analogs with substituted phenyl groups (e.g., 3,5-dimethylphenyl) to assess steric/electronic effects on target binding .
Functional Group Replacement:
- Replace the sulfanyl group with sulfonyl or carbonyl variants to evaluate hydrogen-bonding contributions .
Pharmacophore Modeling:
- Use Schrödinger’s Phase or MOE to map essential interaction features (e.g., hydrophobic pockets, hydrogen-bond acceptors) .
Methodological Guidance
Q. What experimental protocols are recommended for analyzing degradation products under oxidative conditions?
- Procedure:
Forced Degradation:
- Treat the compound with 3% H₂O₂ in methanol (40°C, 24 hrs), quench with NaHSO₃, and extract degradation products .
LC-MS/MS Analysis:
- Use a Q-TOF mass spectrometer in positive ion mode to identify oxidation products (e.g., sulfoxide or N-oxide derivatives) .
Stability-Indicating HPLC:
- Develop a gradient method (e.g., 10–90% acetonitrile in 20 mins) to resolve degradation peaks .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Steps:
Enzyme Kinetics:
- Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
Time-Dependent Inactivation:
- Pre-incubate the compound with the enzyme (30 mins, 37°C) to assess irreversible binding via SDS-PAGE .
Crystallographic Validation:
- Co-crystallize the compound with the target enzyme (e.g., using hanging-drop vapor diffusion) to resolve binding modes at <2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
